(Z)-2-(4-methoxybenzylidene)-4-methyl-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one (Z)-2-(4-methoxybenzylidene)-4-methyl-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Brand Name: Vulcanchem
CAS No.: 946385-70-2
VCID: VC8331250
InChI: InChI=1S/C25H22N2O4/c1-16-11-21-20(14-27(15-30-21)13-18-7-9-26-10-8-18)25-23(16)24(28)22(31-25)12-17-3-5-19(29-2)6-4-17/h3-12H,13-15H2,1-2H3/b22-12-
SMILES: CC1=CC2=C(CN(CO2)CC3=CC=NC=C3)C4=C1C(=O)C(=CC5=CC=C(C=C5)OC)O4
Molecular Formula: C25H22N2O4
Molecular Weight: 414.5 g/mol

(Z)-2-(4-methoxybenzylidene)-4-methyl-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

CAS No.: 946385-70-2

Cat. No.: VC8331250

Molecular Formula: C25H22N2O4

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

(Z)-2-(4-methoxybenzylidene)-4-methyl-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one - 946385-70-2

Specification

CAS No. 946385-70-2
Molecular Formula C25H22N2O4
Molecular Weight 414.5 g/mol
IUPAC Name (2Z)-2-[(4-methoxyphenyl)methylidene]-4-methyl-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Standard InChI InChI=1S/C25H22N2O4/c1-16-11-21-20(14-27(15-30-21)13-18-7-9-26-10-8-18)25-23(16)24(28)22(31-25)12-17-3-5-19(29-2)6-4-17/h3-12H,13-15H2,1-2H3/b22-12-
Standard InChI Key KMMQULUFEMPXKT-UUYOSTAYSA-N
Isomeric SMILES CC1=CC2=C(CN(CO2)CC3=CC=NC=C3)C4=C1C(=O)/C(=C/C5=CC=C(C=C5)OC)/O4
SMILES CC1=CC2=C(CN(CO2)CC3=CC=NC=C3)C4=C1C(=O)C(=CC5=CC=C(C=C5)OC)O4
Canonical SMILES CC1=CC2=C(CN(CO2)CC3=CC=NC=C3)C4=C1C(=O)C(=CC5=CC=C(C=C5)OC)O4

Introduction

The compound (Z)-2-(4-methoxybenzylidene)-4-methyl-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e] oxazin-3(7H)-one is a derivative of benzofuran fused with oxazine. This hybrid structure incorporates a benzofuran core, which is known for its significant biological activity, coupled with an oxazine ring, contributing to its unique chemical and pharmacological properties. The compound's structure suggests potential applications in medicinal chemistry, particularly as an anticancer agent due to its heterocyclic framework.

Structural Features and Synthesis

The compound features:

  • A benzofuran core, which is a combination of benzene and furan rings.

  • A methoxybenzylidene group at the 2-position.

  • A methyl group at the 4-position.

  • A pyridinylmethyl substituent at the 8-position.

These substitutions are critical for its bioactivity. The synthesis typically involves condensation reactions between substituted benzaldehydes and benzofuran derivatives under controlled conditions to achieve the (Z)-configuration.

Anticancer Potential

The compound's structure aligns with findings that benzofuran derivatives exhibit strong anticancer properties:

  • Cytotoxicity: Similar compounds have shown cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways and caspase activation .

  • Structure–Activity Relationship (SAR): The presence of electron-donating groups like methoxy enhances binding interactions with biological targets, increasing cytotoxic potency .

  • Pro-Apoptotic Effects: Studies on related compounds revealed significant apoptosis induction in cancer cells after prolonged exposure .

Other Potential Activities

Beyond anticancer properties, benzofuran derivatives are known for:

  • Antibacterial and antifungal activities.

  • Anti-inflammatory effects due to their ability to inhibit key enzymes .

SAR Analysis

Key structural elements influencing activity:

  • The methoxy group enhances electron density, facilitating interaction with biological targets.

  • The pyridinyl group contributes to selectivity and binding affinity.

  • The fused oxazine ring increases the compound's stability and bioavailability.

Biological Screening

Preliminary studies on similar compounds have shown:

CompoundTarget CellsIC50 (µM)Observations
Benzofuran derivativesK562 (leukemia)5–20 µMInduced apoptosis via mitochondrial pathways
Methoxy-substituted analogsVarious cancer lines<10 µMHigher potency compared to unsubstituted derivatives

Applications in Medicinal Chemistry

The compound holds promise for:

  • Cancer Therapy: Its ability to selectively induce apoptosis in cancer cells while sparing healthy cells makes it a candidate for further development.

  • Drug Design: Insights from SAR studies can guide the synthesis of more potent analogs.

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